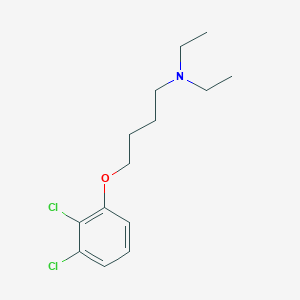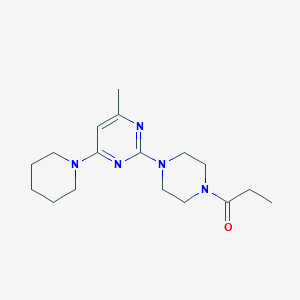![molecular formula C17H17BrN2O2S B5121472 N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. BPTP belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to exhibit a range of potential therapeutic applications. It has been studied extensively for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential as an analgesic, as it has been found to reduce pain in animal models.
Mechanism of Action
The mechanism of action of N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Additionally, N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, reduce inflammation in animal models, and reduce pain in animal models. Additionally, N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to alter the expression of certain genes and proteins, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. Additionally, N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to exhibit a range of potential therapeutic applications, which makes it an attractive target for further research. However, N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide also has several limitations for lab experiments. It is a complex compound that requires careful attention to detail and precise control of reaction conditions. Additionally, the mechanism of action of N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for research on N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is the development of N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide as an anti-cancer agent. Further research is needed to determine the optimal dosing and administration of N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide for cancer treatment. Additionally, further research is needed to determine the safety and efficacy of N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide in vivo. Another area of interest is the development of N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide as an anti-inflammatory agent. Further research is needed to determine the optimal dosing and administration of N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide for inflammation treatment. Additionally, further research is needed to determine the safety and efficacy of N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide in vivo. Overall, N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide is a multi-step process that involves the reaction of 4-bromonitrobenzene with thiourea to form 4-bromo-2-nitrothiophenol. The resulting compound is then reacted with 4-propoxyaniline to form the final product, N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide. The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
properties
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-2-11-22-15-9-3-12(4-10-15)16(21)20-17(23)19-14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWXJJWWAXYSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)carbamothioyl]-4-propoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)

![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)
![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)
![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)



![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)
